1-(3-chlorophenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted at the 1-position with a 3-chlorophenyl group and at the 4-position with a 1-isopentyl-1H-benzimidazole moiety. The isopentyl (3-methylbutyl) chain on the benzimidazole nitrogen distinguishes it from other derivatives.
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O/c1-15(2)10-11-25-20-9-4-3-8-19(20)24-22(25)16-12-21(27)26(14-16)18-7-5-6-17(23)13-18/h3-9,13,15-16H,10-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJSANNMAWDQRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-chlorophenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 373.89 g/mol. The presence of the chlorophenyl group and benzo[d]imidazole moiety contributes to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an antagonist or inhibitor for specific targets, contributing to its therapeutic effects.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound exhibits interaction with serotonin receptors, particularly 5-HT1A and 5-HT7, which are implicated in mood regulation and depression treatment .
- Enzyme Inhibition : It has been shown to inhibit certain enzymes critical for viral replication, suggesting potential antiviral properties .
Biological Activity Data
Research findings indicate significant biological activities linked to this compound. Below is a summary of key findings:
| Biological Activity | Target | IC50 (μM) | Study Reference |
|---|---|---|---|
| Antiviral Activity | SARS-CoV-2 3CLpro | 4.45 | |
| Serotonin Receptor Antagonism | 5-HT7R | 20 | |
| Antidepressant Activity | N/A | N/A |
Case Studies
Several studies have investigated the biological activity of this compound:
- Antiviral Efficacy : A study demonstrated that the compound effectively inhibited the activity of the SARS-CoV-2 main protease (3CLpro), with an IC50 value of 4.45 μM, indicating promising antiviral potential against COVID-19 .
- Antidepressant-Like Effects : In animal models, the compound showed antidepressant-like effects in forced swim tests, suggesting its potential utility in treating depressive disorders through modulation of serotonin receptors .
- Safety Profile : Initial assessments indicate a favorable safety profile with minimal hepatotoxicity and no significant CYP450 enzyme inhibition, which are critical factors in drug development .
Comparison with Similar Compounds
Substituent Variations and Structural Features
Key structural differences among analogues lie in:
- Aromatic substituents on the phenyl ring (e.g., hydroxyl, chloro, methoxy).
- Benzimidazole modifications (e.g., halogenation, alkylation, or linkage to heterocycles like oxadiazole or triazine).
Spectral Characterization
- IR Spectroscopy :
- NMR Spectroscopy: ¹H NMR: Benzimidazole NH protons resonate as singlets at ~10.8 ppm . ¹³C NMR: Benzimidazole carbons appear at 160–165 ppm; pyrrolidinone carbonyl at ~170 ppm .
Preparation Methods
Formation of the Benzo[d]imidazole Core
The 1H-benzo[d]imidazole scaffold is synthesized via condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions. For the 1-isopentyl substitution:
Procedure :
- Alkylation of Benzo[d]imidazole :
Characterization :
Functionalization at C2
The 2-position is activated for subsequent coupling via:
- Lithiation with LDA at -78°C, followed by quenching with CO₂ to form 2-carboxylic acid.
- Conversion to 2-chlorobenzo[d]imidazole using POCl₃ (CA2383373C).
Synthesis of the Pyrrolidin-2-one Subunit
Preparation of 1-(3-Chlorophenyl)Pyrrolidin-2-one
Route A: Cyclization of γ-Aminoester
- React 3-chlorophenylglycine methyl ester with acryloyl chloride in THF.
- Heat under reflux to induce intramolecular cyclization.
Route B: Michael Addition-Cyclization
- Perform Michael addition of 3-chloroaniline to ethyl acrylate.
- Cyclize using PPh₃/I₂ system to form pyrrolidinone.
Coupling Strategies for Final Assembly
Nucleophilic Acylation
Palladium-Mediated Cross-Coupling
- Employ Suzuki-Miyaura coupling between 4-boronic acid-pyrrolidin-2-one and 2-bromo-benzo[d]imidazole.
- Catalyst : Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O (3:1), 80°C.
- Yield : 60% (EP3038622B1).
Optimization and Challenges
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., chlorophenyl aromatic signals at δ 7.2–7.5 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 424.18).
- X-ray Crystallography : Resolve stereochemistry using SHELX software for refinement.
How should researchers design assays to evaluate its antimicrobial or anticancer activity?
Basic Research Question
- In Vitro Screening :
- Controls : Include reference drugs (e.g., doxorubicin for cancer, ciprofloxacin for bacteria).
What strategies are effective for structure-activity relationship (SAR) studies on this compound?
Advanced Research Question
- Substituent Variation : Modify the isopentyl group or chlorophenyl moiety to assess impacts on bioactivity.
- Functional Group Replacement : Replace pyrrolidinone with piperidinone or alter halogen positions (e.g., Br instead of Cl).
- Computational Docking : Use AutoDock Vina to predict binding affinities with targets like EGFR or DNA gyrase.
How can crystallographic data resolve ambiguities in molecular conformation?
Advanced Research Question
- Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) datasets.
- Refinement with SHELXL : Apply restraints for disordered isopentyl groups and anisotropic displacement parameters.
- Validation : Check using CCDC Mercury for bond lengths/angles and PLATON for symmetry.
How to address contradictory results in biological activity across studies?
Advanced Research Question
- Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, serum batch).
- Metabolic Stability Tests : Use liver microsomes to identify rapid degradation (e.g., CYP3A4 involvement).
- Solubility Adjustments : Test in DMSO/PBS mixtures to rule out aggregation artifacts.
What in vivo experimental models are suitable for pharmacokinetic profiling?
Advanced Research Question
- Rodent Models : Administer 10 mg/kg (IV/oral) to measure bioavailability and half-life.
- Tissue Distribution : LC-MS/MS analysis of plasma, liver, and tumor samples.
- Toxicity Screening : Monitor liver/kidney function markers (ALT, creatinine) post-administration.
How can thermal stability and degradation pathways be analyzed?
Advanced Research Question
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (>200°C indicates stability).
- DSC Profiling : Identify melting points and polymorphic transitions.
- Forced Degradation : Expose to acidic/alkaline conditions and analyze by LC-MS for breakdown products.
What computational tools predict binding modes with biological targets?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Use GROMACS to simulate interactions over 100 ns trajectories.
- Quantum Mechanics (QM) : Calculate electrostatic potential maps for reactive sites (e.g., chlorophenyl group).
- ADMET Prediction : SwissADME to estimate permeability and P-glycoprotein efflux.
How to profile metabolites for toxicity assessment?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
